1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a pyrazole ring, a piperidine moiety, and a chlorinated phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylate
- 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2/c1-13-10-16(11-14(2)18(13)20)26-12-24-9-6-17(22-24)19(25)21-15-4-7-23(3)8-5-15/h6,9-11,15H,4-5,7-8,12H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIBOMSFVDDTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NC3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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